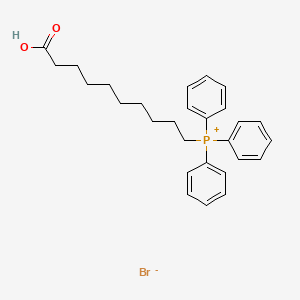
(9-Carboxynonyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9-Carboxynonyl)(triphenyl)phosphanium bromide” is a compound with the molecular formula C28H34O2P . It has a molecular weight of 433.542 and is used to increase the level of hydrogen sulphide within the mitochondria because of the presence of the mitochondria targeting motif .
Molecular Structure Analysis
The molecular structure of “(9-Carboxynonyl)(triphenyl)phosphanium bromide” can be represented by the SMILES notation:OC(=O)CCCCCCCCCP+(c2ccccc2)c3ccccc3 . This indicates that the compound contains a carboxynonyl group attached to a triphenylphosphonium group. Chemical Reactions Analysis
While specific chemical reactions involving “(9-Carboxynonyl)(triphenyl)phosphanium bromide” are not detailed in the available resources, it’s known that similar compounds are used as reactants for the preparation of various structures via ring-closing metathesis and double bond migration ring-closing metathesis reactions .Physical And Chemical Properties Analysis
“(9-Carboxynonyl)(triphenyl)phosphanium bromide” is a neat product . The compound should be stored at a temperature of +4°C . Unfortunately, more specific physical and chemical properties are not available in the current resources.Safety And Hazards
properties
CAS RN |
93943-65-8 |
|---|---|
Product Name |
(9-Carboxynonyl)(triphenyl)phosphanium bromide |
Molecular Formula |
C28H34BrO2P |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
9-carboxynonyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H33O2P.BrH/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22H,1-5,15-16,23-24H2;1H |
InChI Key |
MBBYHWZVGHKEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

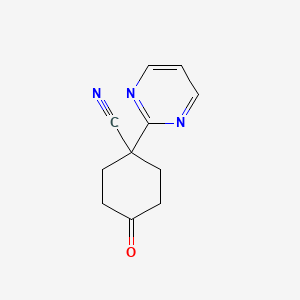
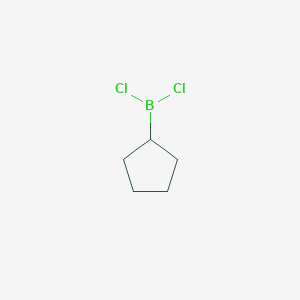

![Ethyl 6-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8712737.png)
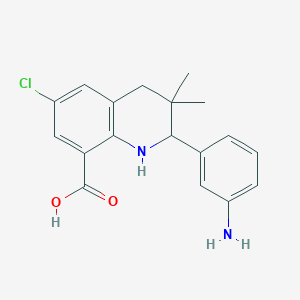
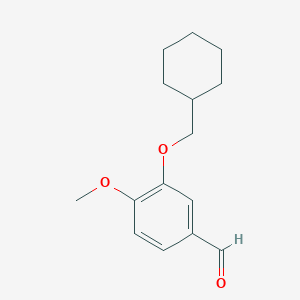
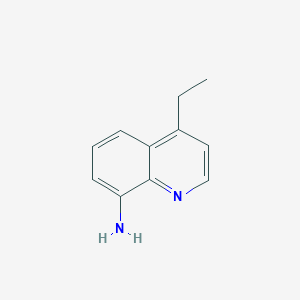
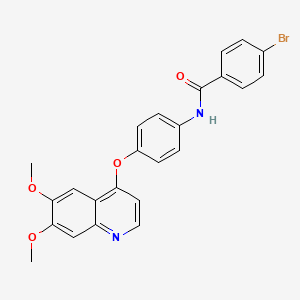
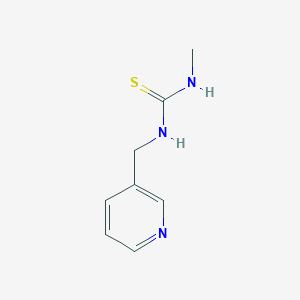
![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
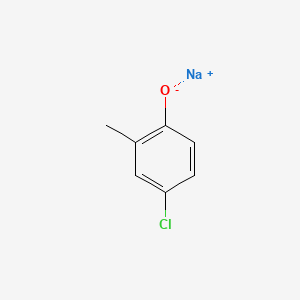

![5-Bromo-3,4-dimethyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8712810.png)
![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)